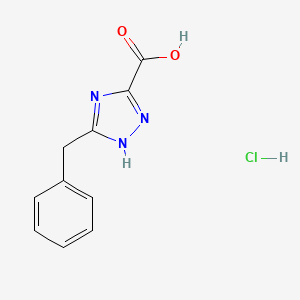

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-benzyl-1H-1,2,4-triazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c14-10(15)9-11-8(12-13-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,14,15)(H,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWFWLGJAVSBHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl hydrazine with ethyl acetoacetate, followed by cyclization with formic acid to yield the triazole ring . The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including 5-benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride, exhibit notable antimicrobial properties. These compounds have been tested against a range of bacterial and fungal pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungi .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. Research has highlighted its effectiveness against specific cancer types, such as breast and lung cancer .

Pharmacological Properties

Triazole derivatives are known for their diverse pharmacological activities. The presence of the triazole ring in 5-benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride suggests potential applications as an anti-inflammatory agent or in treating conditions like diabetes and hypertension due to their ability to interact with various biological pathways .

Agricultural Applications

Fungicides and Herbicides

The compound has shown promise as a fungicide and herbicide. Its structural features allow it to interfere with the metabolic processes of fungi and weeds. Studies have demonstrated that triazole derivatives can effectively control plant diseases caused by fungal pathogens, making them valuable in agricultural practices .

Plant Growth Regulation

Research indicates that certain triazole compounds can act as plant growth regulators. They may influence plant physiology by modulating hormone levels or altering stress responses, thereby enhancing crop yield and resilience against environmental stressors .

Chemical Synthesis and Material Science

Building Block for Synthesis

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its functional groups enable it to participate in various organic reactions, including coupling reactions and condensation processes .

Development of New Materials

The compound's unique chemical properties make it suitable for developing new materials with specialized functions. For example, it can be incorporated into polymer matrices to enhance material properties such as thermal stability or mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or modulate receptor functions . This makes it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

| Compound Name | CAS Number | Molecular Formula | Similarity Score* | Key Substituents |

|---|---|---|---|---|

| 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride | N/A | C₁₀H₁₀ClN₃O₂ | N/A | Benzyl, carboxylic acid, HCl |

| 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid | 4928-87-4 | C₄H₅N₃O₂ | 0.97 | Methyl, carboxylic acid |

| 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid hydrochloride | 26663-11-6 | C₄H₆ClN₃O₂ | 0.95 | Methyl, carboxylic acid, HCl |

| 5-Cyano-1H-1,2,4-triazole-3-carboxylic acid | 7169-98-4 | C₄H₂N₄O₂ | 0.86 | Cyano, carboxylic acid |

*Similarity scores calculated based on structural alignment with the parent compound (free acid form) .

Key Observations:

Hydrochloride salts (e.g., 3-methyl-HCl derivative) improve aqueous solubility, a critical factor for drug formulation .

Pharmacological Potential: Recent studies on 1,2,4-triazole carboxamides demonstrate that substituents like benzyl groups enhance binding to cancer targets (EGFR and CDK-4) . For example, analogs 4e and 4m (substituted triazoles) exhibited IC₅₀ values comparable to doxorubicin in pancreatic (PANC-1) and colorectal (HCT-116) cancer cell lines . The benzyl-substituted derivative’s larger aromatic ring may facilitate π-π stacking interactions in enzyme binding pockets, improving inhibitory potency .

Synthetic Accessibility: Derivatives with simpler substituents (e.g., methyl or cyano) are synthetically less complex, but the benzyl group introduces challenges in purification due to increased hydrophobicity .

Biological Activity

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride is a triazole derivative with the molecular formula C10H9N3O2·HCl. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. Its unique structure, characterized by a benzyl group attached to a triazole ring, enhances its lipophilicity and potential interactions with biological targets.

The biological activity of 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride primarily involves its interaction with specific enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity or modulate receptor functions. This compound has been studied for its potential as an antimicrobial and antifungal agent, showing effectiveness against various pathogens.

Antimicrobial Properties

Research indicates that 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. Comparative studies have shown that this compound can outperform traditional antibiotics in certain scenarios .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies suggest that it inhibits the growth of various fungal strains, making it a candidate for developing new antifungal therapies .

Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, it has shown promising results against the MCF-7 breast cancer cell line, indicating potential applications in cancer treatment . The mechanism behind its cytotoxicity may involve the induction of apoptosis in cancer cells through various pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride, it is essential to compare it with other triazole derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2,4-Triazole | Antimicrobial | Parent compound with broad applications |

| 5-Amino-1,2,4-triazole | Herbicidal | Known for herbicidal properties |

| 3,5-Dimethyl-1,2,4-triazole | Pharmaceutical synthesis | Used in drug development |

| 5-Benzyl-4H-1,2,4-triazole | Antimicrobial & Antifungal | Enhanced lipophilicity due to benzyl group |

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole derivatives included 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride. The results indicated that this compound exhibited superior activity against Pseudomonas aeruginosa compared to standard antibiotics like penicillin .

Study 2: Cytotoxic Effects on Cancer Cells

In another research project focused on cytotoxicity against cancer cell lines, 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride was tested alongside known chemotherapeutic agents. The results revealed that it induced significant apoptosis in MCF-7 cells at lower concentrations than cisplatin .

Q & A

Q. What are the standard synthetic routes for 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer : A common synthetic approach involves condensation reactions of substituted benzaldehydes with triazole precursors. For example, analogous protocols reflux triazole derivatives with benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Optimization may involve:

- Temperature control : Adjusting reflux time to balance yield and side reactions.

- Solvent selection : Testing polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Catalysis : Exploring Brønsted or Lewis acids to accelerate cyclization.

Characterize intermediates via TLC or HPLC to monitor reaction progress.

Q. How can researchers ensure purity of the compound during synthesis?

Methodological Answer : Purification strategies include:

- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt.

- Column chromatography : Employ silica gel with eluents like dichloromethane:methanol (9:1) for polar impurities.

- Analytical validation : Cross-check purity via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer :

- NMR : H and C NMR to verify benzyl protons (δ 4.5–5.5 ppm for CH) and triazole carbons (δ 150–160 ppm).

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and triazole C=N absorption (~1600 cm).

- Mass spectrometry : ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 264.1 for the free acid) .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for novel derivatives?

Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model transition states and identify energetically favorable pathways. For example:

- Reaction path search : Use software like Gaussian or ORCA to simulate nucleophilic attack of benzyl groups on triazole cores.

- Solvent effects : Apply COSMO-RS models to predict solvent interactions .

Validate predictions experimentally by synthesizing derivatives with varying substituents and comparing yields .

Q. How should researchers resolve discrepancies in biological activity data across studies?

Methodological Answer : Contradictions may arise from impurity profiles or assay variability. Mitigation strategies include:

- Batch standardization : Ensure consistent synthesis and purification protocols.

- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) in triplicate.

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT).

Cross-reference with structural analogs (e.g., benzimidazole derivatives) to identify SAR trends .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Light/heat exposure : Use accelerated stability studies (40°C/75% RH) per ICH guidelines.

- Metabolite profiling : Employ LC-MS/MS to identify hydrolysis products (e.g., free carboxylic acid) in simulated gastric fluid .

Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?

Methodological Answer :

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the benzyl position.

- Bioisosteric replacement : Replace the triazole ring with oxadiazole or tetrazole and compare potency.

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.